Fosfenopril-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Fosfenopril-d7 is synthesized by incorporating deuterium into the Fosfenopril molecule. The synthetic route involves the use of stable heavy isotopes of hydrogen, carbon, and other elements . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed. the general approach involves the substitution of hydrogen atoms with deuterium in the Fosfenopril molecule .
Análisis De Reacciones Químicas
Fosfenopril-d7 undergoes similar chemical reactions as Fosfenopril. These reactions include:
Oxidation: this compound can be oxidized to form its active metabolite, Fosinoprilat-d7.
Hydrolysis: The compound is hydrolyzed by intestinal wall and hepatic esterases to form Fosinoprilat-d7.
Substitution: Deuterium atoms in this compound can be substituted with hydrogen under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents, esterases, and specific pH conditions. The major product formed from these reactions is Fosinoprilat-d7 .
Aplicaciones Científicas De Investigación
Fosfenopril-d7 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmacokinetic Studies: This compound is used as a tracer to study the pharmacokinetics of Fosfenopril and its metabolites.
Metabolic Profiling: The compound helps in understanding the metabolic pathways and profiles of Fosfenopril.
Inflammatory Response Studies: Fosfenopril has been shown to attenuate inflammatory responses in diabetic dry eye models by inhibiting the TLR4/NF-κB/NLRP3 signaling pathway
Mecanismo De Acción
Fosfenopril-d7, like Fosfenopril, is a prodrug that is hydrolyzed to its active metabolite, Fosinoprilat-d7. Fosinoprilat-d7 inhibits the angiotensin-converting enzyme (ACE), which prevents the conversion of angiotensin I to angiotensin II . This inhibition results in lower levels of angiotensin II, leading to increased plasma renin activity and reduced aldosterone secretion . The compound also affects the central nervous system by reducing adrenergic outflow .
Comparación Con Compuestos Similares
Fosfenopril-d7 is unique due to its deuterium labeling, which distinguishes it from other ACE inhibitors. Similar compounds include:
Fosinopril: The non-deuterated version of this compound, used for treating hypertension and heart failure.
Enalapril: Another ACE inhibitor used for similar indications but without deuterium labeling.
Lisinopril: A widely used ACE inhibitor with a different chemical structure and no deuterium labeling.
This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies .
Propiedades
Fórmula molecular |
C23H34NO5P |
---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
(2S,4S)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-hydroxyphosphoryl]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/t20-,21+/m1/s1/i1D,3D,4D,9D,10D,11D2 |
Clave InChI |
WOIWWYDXDVSWAZ-FLDDMTFTSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)O)C3CCCCC3)O)[2H])[2H] |
SMILES canónico |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.